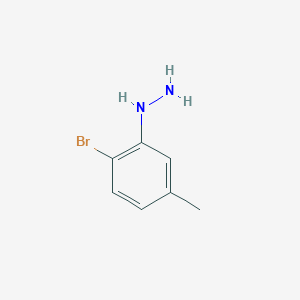

(2-Bromo-5-methylphenyl)hydrazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-bromo-5-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLRVNYCKPTKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299765 | |

| Record name | (2-Bromo-5-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90084-71-2 | |

| Record name | (2-Bromo-5-methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90084-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Methylphenyl Hydrazine and Its Chemical Analogues

Conventional Synthetic Routes to Aryl Hydrazines

Traditional methods for synthesizing aryl hydrazines remain relevant, though often accompanied by challenges such as harsh reaction conditions or the generation of hazardous byproducts. The most common routes include palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and the reduction of diazonium salts.

Palladium-Catalyzed C-N Coupling of Hydrazine (B178648) with Aryl Halides

The palladium-catalyzed coupling of amines with aryl halides is a well-established method for forming C-N bonds. nih.gov However, its application to hydrazine has been less developed due to challenges such as hydrazine's potential to reduce Pd(II) species to inactive palladium black and its ability to undergo multiple couplings. nih.gov Despite these difficulties, significant advancements have established this method as a practical and efficient route to monoaryl-substituted hydrazines from aryl bromides and chlorides. nih.govorganic-chemistry.org

Recent research has focused on developing highly efficient catalytic systems that operate under mild conditions with low catalyst loadings. A significant breakthrough is a Pd-catalyzed system that effectively couples hydrazine with (hetero)aryl chlorides and bromides using catalyst loadings as low as 100 ppm. dicp.ac.cnnih.govresearchgate.netnih.gov This system utilizes an inexpensive and readily available base, potassium hydroxide (B78521) (KOH), making the process more economical and industrially viable. dicp.ac.cnnih.govresearchgate.net Prior methods often required high catalyst loadings (1–20 mol%) and strong bases like sodium tert-butoxide (NaOtBu), which limited their practicality. nih.gov The use of ligands, such as MOP-type ligands and Josiphos-type ligands (e.g., CyPF-tBu), is critical for achieving high yields and functional group tolerance. nih.govorganic-chemistry.org

Table 1: Effect of Ligand and Base in Pd-Catalyzed N-Arylation of Hydrazides

| Entry | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | L9 | Cs₂CO₃ | 1,4-Dioxane | High |

| 2 | CyPF-tBu | KOH | Not Specified | High |

| 3 | Various | NaOtBu | Not Specified | Moderate-High |

Data synthesized from research findings on efficient Pd-catalyzed coupling reactions. nih.govorganic-chemistry.org

Mechanistic studies have been crucial in optimizing the Pd-catalyzed coupling of hydrazine. These investigations revealed the existence of two primary catalyst resting states in the reaction mixture: an arylpalladium(II) hydroxide complex and an arylpalladium(II) chloride complex. dicp.ac.cnnih.govresearchgate.netnih.gov These two complexes are part of interconnected catalytic cycles. dicp.ac.cnosti.gov

The key findings from these studies are:

Two Interconnected Cycles : Both the hydroxide and chloride complexes can react to form the desired aryl hydrazine product. dicp.ac.cnosti.gov

Dominant Pathway : This indicates that the desired aryl hydrazine is predominantly formed via the pathway involving the arylpalladium(II) chloride complex. dicp.ac.cnnih.govosti.gov Kinetic studies further support this, showing that the rate-limiting step of the process is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex to generate an arylpalladium(II) hydrazido intermediate. dicp.ac.cnnih.govnih.gov

Table 2: Comparison of Selectivity for Monoarylation by Catalyst Resting State

| Palladium Complex | Selectivity for Monoaryl Hydrazine | Implication for Catalytic Process |

|---|---|---|

| Arylpalladium(II) Hydroxide | Low | A competent intermediate, but not the primary source of the selective product. dicp.ac.cnosti.gov |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) represents another pathway to aryl hydrazines. nih.gov In this reaction, a leaving group on an aromatic ring (such as a halide) is displaced by hydrazine, which acts as the nucleophile. However, the scope of this reaction is generally limited. dicp.ac.cnnih.gov The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the leaving group. nih.govthieme-connect.de For electron-neutral or electron-rich aryl halides, such as 2-bromo-5-methyltoluene (the precursor to the target compound), this method is typically ineffective. nih.gov

Reduction of Diazonium Intermediates

One of the most traditional and widely used methods for preparing aryl hydrazines is the reduction of aryl diazonium salts. nih.govnih.gov This two-step process begins with the diazotization of a primary arylamine, such as 2-bromo-5-methylaniline (B1276313). thieme-connect.de

The general procedure involves:

Diazotization : The arylamine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like hydrochloric acid), at low temperatures (0–5 °C) to form the corresponding aryl diazonium salt. thieme-connect.degoogle.com

Reduction : The resulting diazonium salt is then reduced to the aryl hydrazine. libretexts.org Common reducing agents for this step include tin(II) chloride in concentrated acid, sodium bisulfite, or zinc dust. thieme-connect.delibretexts.org The use of tin(II) chloride is often preferred for its broader scope, particularly with ortho-substituted diazonium compounds. thieme-connect.de

While effective, this method has notable drawbacks, including the use of large quantities of salt-forming reagents and the generation of potentially explosive diazonium intermediates, which requires careful temperature control. dicp.ac.cnnih.govthieme-connect.de

Synthetic Strategies for (2-Bromo-5-methylphenyl)hydrazine Derivatives

The hydrazine moiety in this compound is a versatile functional group that serves as a building block for more complex molecules. A primary strategy for creating derivatives involves the reaction of the hydrazine with carbonyl compounds. For instance, reacting a hydrazine with an aldehyde or a ketone leads to the formation of a hydrazone derivative through a condensation reaction.

An example of this strategy is the synthesis of (E)-2-(2-bromo-4,5-dimethoxybenzylidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine, which involves heating a hydrazine derivative with 2-Bromo-4,5-dimethoxybenzaldehyde in an acidic solution. tandfonline.com This type of reaction highlights how the core hydrazine structure can be functionalized to produce a wide array of derivatives with varied chemical properties. tandfonline.commdpi.com

Functionalization via Condensation Reactions with Carbonyl Compounds

Condensation reactions between hydrazines and carbonyl compounds, such as aldehydes and ketones, are a fundamental method for synthesizing a wide range of derivatives. soeagra.com These reactions are characterized by the formation of a new carbon-nitrogen double bond and the elimination of a water molecule. soeagra.com

Formation of C=N Double Bonds (e.g., hydrazones)

The reaction of this compound with aldehydes or ketones results in the formation of hydrazones, a class of compounds containing the R1R2C=NNH-R3 functional group. This reaction is typically catalyzed by acid and proceeds through a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. soeagra.com The resulting C=N double bond introduces a point of structural diversity and is a key feature in many biologically active molecules. The versatility of this reaction allows for the synthesis of a vast library of hydrazone derivatives by varying the carbonyl component.

Derivatization at the Hydrazine Moiety

The hydrazine group of this compound is a versatile functional handle for further chemical modifications. One common derivatization is N-alkylation, which can be achieved through reductive alkylation using aldehydes or ketones in the presence of a reducing agent. Another approach involves acylation reactions with acyl chlorides or anhydrides to form acylhydrazides. These derivatives can serve as intermediates in the synthesis of more complex heterocyclic systems. For example, the reaction of hydrazides with certain reagents can lead to the formation of indazoles and other fused ring systems.

Modifications on the Bromo-Methylphenyl Scaffold

The aromatic ring of this compound offers several positions for modification, allowing for the introduction of additional functional groups that can modulate the compound's properties. The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted analogues. For instance, a Buchwald-Hartwig cross-coupling reaction could be used to replace the bromine atom with an amine-containing fragment. mdpi.com Furthermore, the methyl group can potentially be functionalized through free-radical halogenation followed by nucleophilic substitution.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.orgmdpi.comresearchgate.net In the context of hydrazine chemistry, microwave irradiation can significantly reduce reaction times and improve yields for reactions such as the formation of hydrazides from carboxylic acids and hydrazine hydrate (B1144303). nih.govneliti.com For example, the synthesis of fenamic acid hydrazides was achieved in 4-12 minutes with yields of 82-96% under microwave irradiation, compared to conventional heating methods that are often slower and less efficient. nih.gov This technique is particularly beneficial for condensation reactions and the synthesis of heterocyclic compounds derived from hydrazines. organic-chemistry.org The use of water as a solvent under microwave heating further enhances the green credentials of these synthetic protocols. organic-chemistry.org

Below is a table summarizing the advantages of microwave-assisted synthesis for certain hydrazide preparations:

| Compound | Conventional Method Time | Microwave Method Time | Microwave Method Yield (%) |

| Fenamic Acid Hydrazide 1 | Several hours | 4-12 min | 82-96 |

| Fenamic Acid Hydrazide 2 | Several hours | 4-12 min | 82-96 |

| Fenamic Acid Hydrazide 3 | Several hours | 4-12 min | 82-96 |

This table is based on data for the synthesis of fenamic acid hydrazides, illustrating the general advantages of microwave irradiation. nih.gov

Mechanochemical Methods (e.g., Grinding)

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. mdpi.comnih.govresearchgate.net This technique is particularly well-suited for the synthesis of hydrazones from hydrazines and aldehydes. mdpi.com By grinding the reactants together, often in a ball mill, the reaction can proceed rapidly and with high efficiency, sometimes achieving quantitative yields. mdpi.comnih.gov For instance, a series of 17 hydrazones were synthesized in quantitative amounts using a planetary ball mill with a maximum reaction time of 180 minutes. mdpi.com This method avoids the use of bulk solvents, thereby reducing waste and simplifying product purification.

The following table highlights findings from mechanochemical synthesis of hydrazones:

| Reactants | Method | Reaction Time | Yield |

| Phenolic/Furanyl Aldehydes + Heterocyclic Hydrazines | Planetary Ball Mill | up to 180 min | Quantitative |

| 5-(4-nitrophenyl)-2-furaldehyde + Isoniazid | MM400 Grinding | 90 min | >98% conversion |

| 5-nitrofuran-2-acrylaldehyde + Various Hydrazines | MM400 Grinding | 90 min | Very good to excellent |

This table summarizes results from studies on the mechanochemical synthesis of various hydrazones, demonstrating the efficiency of this green chemistry approach. mdpi.comnih.gov

Catalyst-Free Reaction Protocols

The synthesis of substituted aryl hydrazines, including this compound, can be achieved through various methods. While many protocols rely on metal catalysts or strong reducing agents derived from metals, certain catalyst-free approaches offer advantages in terms of cost, environmental impact, and simplified purification. One such prominent method involves the direct nucleophilic aromatic substitution of a suitable aryl halide with hydrazine.

This approach typically utilizes a highly activated aromatic ring or forcing reaction conditions to proceed without a catalyst. For a compound like this compound, a potential precursor would be a di-halogenated toluene, such as 1,2-dibromo-4-methylbenzene or 2-bromo-1-chloro-5-methylbenzene. The reaction proceeds by heating the aryl halide with an excess of hydrazine or hydrazine hydrate. The high temperature and pressure facilitate the displacement of one of the halogen atoms by the hydrazine nucleophile.

The general reaction can be summarized as follows:

Ar-X + NH₂NH₂ → Ar-NHNH₂ + HX

Where Ar-X is the substituted aryl halide. The reaction is typically performed at temperatures ranging from 80°C to 160°C. google.com The use of a solvent is optional, but high-boiling point solvents can be employed. The molar ratio of hydrazine to the aryl halide is often kept high (from 2 to 10 equivalents) to favor the monosubstituted product and minimize the formation of diarylhydrazine byproducts. google.com Upon completion, the reaction mixture is cooled and worked up, often involving neutralization and extraction to isolate the desired aryl hydrazine. While traditional syntheses often involve the diazotization of an aniline (B41778) followed by reduction with a reagent like tin(II) chloride, the direct substitution with hydrazine represents a more direct, catalyst-free alternative under the appropriate conditions. google.com

Advanced Purification and Isolation Techniques

Following the synthesis, the crude this compound product typically contains unreacted starting materials, byproducts, and other impurities. Achieving high purity necessitates the use of advanced purification and isolation techniques, primarily recrystallization and chromatography.

Recrystallization and Filtration Processes

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.

Key Steps in the Recrystallization of this compound Analogues:

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For substituted phenylhydrazines, common solvents include toluene, ethanol (B145695), or aqueous ethanol mixtures. google.comacs.org The polarity of the solvent is matched with the polarity of the compound to achieve the desired solubility profile.

Dissolution: The crude product is dissolved in a minimum amount of the hot solvent to ensure that the solution is saturated, maximizing the yield upon cooling.

Cooling and Crystallization: The hot solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. The process can be initiated by scratching the inside of the flask or adding a seed crystal.

Filtration and Washing: Once crystallization is complete, the solid product is isolated from the solvent (mother liquor) by vacuum filtration. The collected crystals are then washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surfaces.

Drying: The purified crystals are dried under vacuum to remove any remaining solvent.

For instance, a procedure for a related compound, 2,6-dichloro-4-trifluoromethylsulfonyl-phenylhydrazine, specifies recrystallization from toluene to obtain the purified product. google.com This indicates that aromatic solvents can be highly effective for this class of compounds.

Chromatographic Separation Methods (e.g., Flash Column Chromatography)

When recrystallization is insufficient to remove impurities with similar solubility profiles, or for purifying non-crystalline oily products, chromatographic methods are employed. Flash column chromatography is a rapid and efficient preparative technique widely used for the purification of synthetic organic compounds. biotage.comorgsyn.org

This technique utilizes a glass column packed with a solid stationary phase, most commonly silica gel (SiO₂). rochester.edu The crude mixture is loaded onto the top of the column and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column under positive pressure, typically using compressed air. rochester.edu Separation occurs because different components of the mixture travel through the column at different rates based on their relative affinities for the stationary and mobile phases.

Application to this compound:

Stationary Phase: Silica gel 60 (particle size 40-63 µm) is the standard stationary phase for flash chromatography. orgsyn.org

Mobile Phase (Eluent): A non-polar solvent system is typically used for halogenated aromatic compounds. A common choice is a mixture of hexanes or petroleum ether with a more polar solvent like ethyl acetate. beilstein-journals.org The purification process often starts with a low polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate) and the polarity can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel. beilstein-journals.orgrochester.edu

Procedure: The crude this compound is first dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. After evaporating the solvent, this solid sample is carefully loaded onto the top of the prepared silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of each fraction is monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

This method is highly effective for separating the target hydrazine from both more polar and less polar impurities, making it an indispensable tool in modern organic synthesis.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. For (2-Bromo-5-methylphenyl)hydrazine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the methyl group protons, and the hydrazine (B178648) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. ucl.ac.uk

The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. The proton at C6 (ortho to the bromine atom) would likely appear as a doublet. The proton at C4 (ortho to the methyl group) would also be expected to be a doublet, while the proton at C3 (between the bromine and hydrazine groups) would likely appear as a doublet of doublets due to coupling with the adjacent protons. The methyl group protons (-CH₃) would present as a sharp singlet, typically in the upfield region of the spectrum. The hydrazine protons (-NH-NH₂) are expected to appear as two separate broad singlets, and their chemical shifts can be variable depending on the solvent and concentration. The integration of these signals would correspond to the number of protons in each group (1:1:1 for the aromatic protons, 3 for the methyl group, and 1:2 for the hydrazine protons).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic-H (C3-H) | 6.8 - 7.5 | dd (doublet of doublets) | 1H |

| Aromatic-H (C4-H) | 6.8 - 7.5 | d (doublet) | 1H |

| Aromatic-H (C6-H) | 6.8 - 7.5 | d (doublet) | 1H |

| -CH₃ (Methyl) | 2.0 - 2.5 | s (singlet) | 3H |

| -NH (Hydrazine) | 4.0 - 6.0 | br s (broad singlet) | 1H |

| -NH₂ (Hydrazine) | 3.0 - 5.0 | br s (broad singlet) | 2H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected, corresponding to the seven carbon atoms in the molecule.

The aromatic region will display six signals. The carbon atom bearing the bromine atom (C2) and the carbon atom attached to the hydrazine group (C1) are expected to be significantly influenced by these substituents. The other four aromatic carbons will also have distinct chemical shifts. The methyl carbon (-CH₃) will appear as a single peak in the upfield region of the spectrum. The chemical shifts of the aromatic carbons are predicted to fall within the typical range of 110-150 ppm. byjus.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic-C (C1-NHNH₂) | 140 - 150 |

| Aromatic-C (C2-Br) | 110 - 120 |

| Aromatic-C (C3) | 125 - 135 |

| Aromatic-C (C4) | 120 - 130 |

| Aromatic-C (C5-CH₃) | 135 - 145 |

| Aromatic-C (C6) | 115 - 125 |

| -CH₃ (Methyl) | 15 - 25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily helping to establish the connectivity of the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary carbons and confirming the positions of the bromine, methyl, and hydrazine substituents on the aromatic ring.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups. In this case, it would show a positive signal for the methyl carbon and the aromatic CH carbons, helping to distinguish them from the quaternary carbons which would be absent in a DEPT-135 spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the hydrazine group are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range, and the C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹. byjus.comnih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2970 | Medium - Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 700 | Medium - Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). byjus.com

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula (C₇H₉BrN₂), which serves as a definitive confirmation of the compound's identity.

X-ray Crystallography for Solid-State Structure Determination

No publicly available single-crystal X-ray diffraction data for this compound could be located. This type of analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and conformational arrangements. The absence of such data means that the exact molecular geometry in the solid state has not been experimentally verified and reported.

Without experimental crystallographic data, a definitive analysis of the molecular geometry of this compound is not possible.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of crystallographic information. As no crystal structure has been reported for this compound, a Hirshfeld surface analysis and the subsequent calculation of 3D energy frameworks have not been performed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP functional, are widely employed to predict various molecular properties with a good balance of accuracy and computational cost. For the purpose of this analysis, we will refer to a comprehensive DFT study performed on a complex bromo hydrazine (B178648) derivative, which provides a framework for understanding the properties of (2-Bromo-5-methylphenyl)hydrazine. researchgate.net

Molecular Geometry Optimization and Energy Minimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by minimizing the total energy of the molecule with respect to the positions of its nuclei. For the studied bromo hydrazine derivative, DFT calculations with the B3LYP method and LAV2P** basis set were used to obtain the optimized structure. researchgate.net The theoretical structure was found to be in good agreement with experimental data obtained from X-ray crystallography, confirming the reliability of the computational method. researchgate.net The optimized geometry reveals the spatial arrangement of the bromo-dimethoxy phenyl and methyl-dimethoxy phenyl rings, which are interlinked through a hydrazide moiety. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Bromo Hydrazine Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Br | Data not available in the provided search results |

| C-N | Data not available in the provided search results |

| N-N | Data not available in the provided search results |

| C-C-N | Data not available in the provided search results |

| C-N-N | Data not available in the provided search results |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net

For the investigated bromo hydrazine derivative, the HOMO and LUMO energies were calculated using DFT. The analysis of the HOMO-LUMO energy gap helps in understanding the charge transfer that occurs within the molecule. researchgate.net In a related study on a different bromo-substituted compound, the HOMO-LUMO energy gap was calculated to be 3.9562 eV, indicating its chemical reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap of a Bromo Hydrazine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in the provided search results |

| ELUMO | Data not available in the provided search results |

| Energy Gap (ΔE) | Data not available in the provided search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.govwolfram.com Green areas correspond to regions of neutral potential. nih.gov

In the context of the bromo hydrazine derivative, MEP analysis helps to identify the reactive sites. researchgate.net The negative potential regions are generally localized over electronegative atoms like oxygen and nitrogen, while the positive regions are found around hydrogen atoms. This information is critical for understanding intermolecular interactions and the binding affinity of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.gov It is used to investigate intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. nih.gov The analysis of donor-acceptor interactions within the NBO framework reveals the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. nih.gov

For the studied bromo hydrazine derivative, NBO analysis was performed to understand the intramolecular charge transfer and stability. researchgate.net A similar analysis on other heterocyclic compounds has shown that interactions involving lone pair orbitals and antibonding orbitals can significantly stabilize the molecular structure. nih.gov

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Bromo Hydrazine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Illustrative e.g., LP(N) | Illustrative e.g., π(C-C)* | Data not available |

| Illustrative e.g., σ(C-H) | Illustrative e.g., σ(C-N)* | Data not available |

Mulliken Population Analysis (MPA) and Charge Distribution

Mulliken Population Analysis (MPA) is a method for assigning partial atomic charges to the atoms within a molecule. researchgate.net This analysis helps in understanding the distribution of electrons and identifying the net charge on each atom. The calculated Mulliken charges are useful for interpreting the electronic structure and reactivity of the molecule. libretexts.org

In the study of the bromo hydrazine derivative, Mulliken population analysis was used to determine the individual atomic charges, which can help in identifying potential binding sites. researchgate.net It is important to note that while widely used, Mulliken charges can be sensitive to the choice of basis set. q-chem.com

Table 4: Calculated Mulliken Atomic Charges of a Bromo Hydrazine Derivative

| Atom | Charge (a.u.) |

|---|---|

| Br | Data not available in the provided search results |

| N1 (hydrazine) | Data not available in the provided search results |

| N2 (hydrazine) | Data not available in the provided search results |

| C (methyl) | Data not available in the provided search results |

Hyperpolarizability and Nonlinear Optical Property Predictions

Nonlinear optical (NLO) materials have gained significant attention due to their potential applications in optoelectronics. Computational methods can predict the NLO properties of molecules by calculating their hyperpolarizability. The first-order hyperpolarizability (β) is a key parameter that determines the NLO response of a molecule. Molecules with large hyperpolarizability values are considered good candidates for NLO applications.

The hyperpolarizability of the bromo hydrazine derivative was explored using DFT calculations. researchgate.net Such theoretical predictions are valuable for the rational design of new NLO materials.

Table 5: Calculated Hyperpolarizability of a Bromo Hydrazine Derivative

| Component | Value (a.u.) |

|---|---|

| βxxx | Data not available in the provided search results |

| βxyy | Data not available in the provided search results |

| βxzz | Data not available in a provided search results |

| βtotal | Data not available in the provided search results |

Advanced Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its chemical nature. These descriptors are invaluable for creating structure-activity and structure-property relationships. Density Functional Theory (DFT) is a common computational method used to calculate these properties, often employing basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost acs.org.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are fundamental to understanding the chemical reactivity of this compound. These parameters are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govnih.gov.

Electronegativity (χ) represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ) nih.gov.

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. A lower chemical hardness value suggests higher reactivity nih.gov.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These indices are derived from the HOMO and LUMO energy gap. A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO nih.gov. For substituted hydrazine derivatives, these quantum chemical calculations can elucidate their stability, reactivity, and binding affinities researchgate.nettandfonline.com.

Below is an illustrative table of calculated quantum chemical descriptors for a substituted bromo-hydrazine derivative, showcasing the type of data obtained from such theoretical studies.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.98 |

| LUMO Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.73 |

| Ionization Potential | I | -EHOMO | 5.98 |

| Electron Affinity | A | -ELUMO | 1.25 |

| Electronegativity | χ | (I+A)/2 | 3.615 |

| Chemical Hardness | η | (I-A)/2 | 2.365 |

| Chemical Softness | S | 1/(2η) | 0.211 |

| Electrophilicity Index | ω | μ2/(2η) | 2.76 |

| Chemical Potential | μ | -(I+A)/2 | -3.615 |

Note: The values in this table are for illustrative purposes and are representative of typical values for similar bromo-substituted aromatic compounds.

Theoretical calculations can predict the thermodynamic properties of this compound, such as enthalpy (H), Gibbs free energy (G), and entropy (S). These properties are crucial for determining the feasibility and direction of chemical reactions. By calculating these properties at different temperatures, one can evaluate the thermal stability of the molecule acs.orgnih.gov.

DFT calculations, combined with statistical thermodynamics, allow for the determination of these properties. The optimized molecular structure serves as the basis for vibrational frequency analysis, which is then used to compute the thermodynamic functions acs.org. For instance, studies on related bromo-hydrazine derivatives have utilized DFT with various basis sets to investigate their thermodynamic parameters researchgate.net. The stability of a molecule can also be inferred from its HOMO-LUMO energy gap, where a larger gap suggests greater stability tandfonline.com.

The following table illustrates how thermodynamic properties might vary with temperature for a molecule like this compound, based on computational studies of similar compounds.

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

| 100 | 2.5 | 25.0 | 70.0 |

| 200 | 6.0 | 40.0 | 90.0 |

| 298.15 | 10.0 | 55.0 | 110.0 |

| 400 | 16.0 | 70.0 | 130.0 |

| 500 | 23.0 | 85.0 | 150.0 |

Note: The values in this table are illustrative and represent typical trends observed in computational studies of similar aromatic compounds.

Theoretical Studies on Tautomeric Equilibria

Phenylhydrazines can exist in different tautomeric forms due to the migration of a proton. Theoretical studies are instrumental in understanding the tautomeric equilibria of such compounds. Computational methods, particularly DFT, can be employed to calculate the relative energies and thermodynamic stabilities of the possible tautomers of this compound researchgate.net.

Strategic Applications of 2 Bromo 5 Methylphenyl Hydrazine As a Key Building Block in Complex Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of the hydrazine (B178648) moiety is central to the construction of numerous nitrogen-containing heterocycles. organic-chemistry.org Arylhydrazines are foundational in synthesizing five-membered rings and fused bicyclic systems through condensation and cyclization reactions. organic-chemistry.orgwho.int

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are common motifs in pharmaceuticals. The most prevalent method for their synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. dergipark.org.trnih.govsci-hub.se

(2-Bromo-5-methylphenyl)hydrazine can react with various 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or substituted benzoylacetones, to yield 1-(2-Bromo-5-methylphenyl)-substituted pyrazoles. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration, typically under acidic or basic conditions. nih.gov

Similarly, the synthesis of pyrazolines is achieved by reacting the hydrazine with α,β-unsaturated aldehydes or ketones (chalcones). sci-hub.senih.gov This reaction, often carried out in refluxing ethanol (B145695) with a catalytic amount of acid, leads to the formation of the 2-pyrazoline (B94618) ring system. nih.govresearchgate.net The substituents on the this compound ring are carried into the final product, providing a direct route to specifically substituted pyrazoline derivatives.

Table 1: Synthesis of Pyrazoles and Pyrazolines

| Reactant A | Reactant B | Product Type | General Conditions |

|---|---|---|---|

| This compound | 1,3-Diketone (e.g., Acetylacetone) | 1-(2-Bromo-5-methylphenyl)pyrazole | Acid or base catalysis, Reflux |

The synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles often involves precursors derived from hydrazines. For thiazole (B1198619) synthesis, a common route is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. acs.org this compound can be converted into the corresponding thiosemicarbazide (B42300), 1-(2-Bromo-5-methylphenyl)thiosemicarbazide, by reaction with an isothiocyanate or by a multi-step procedure. This thiosemicarbazide can then be reacted with various α-haloketones to yield a diverse range of 2-hydrazinyl-thiazole derivatives. acs.orgnih.gov

1,3,4-Thiadiazoles can be synthesized from hydrazine derivatives through several pathways. One common method involves the conversion of a carboxylic acid hydrazide into a 1,3,4-oxadiazole, which can then be converted to a thiadiazole. A more direct route involves the cyclization of acylthiosemicarbazides. nih.gov Alternatively, this compound can be used to generate a hydrazonoyl halide, which then reacts with a sulfur source to form the thiadiazole ring. acs.org

1,3,4-Oxadiazoles are typically synthesized by the cyclodehydration of diacylhydrazines, often using reagents like phosphorus oxychloride or polyphosphoric acid. ijper.orgnih.gov To utilize this compound, it is first acylated to form an N-acyl-N'-(2-bromo-5-methylphenyl)hydrazine. A second acylation followed by cyclization, or a one-pot reaction with a carboxylic acid and a dehydrating agent, yields the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Oxidative cyclization of N-acylhydrazones, formed by condensing an acylhydrazide with an aldehyde, is another established method. organic-chemistry.org

The synthesis of 1,2,4-triazoles can be achieved from this compound-derived intermediates. For instance, the corresponding acid hydrazide can be reacted with carbon disulfide in a basic medium to form a dithiocarbazinate salt, which upon treatment with excess hydrazine hydrate (B1144303), cyclizes to form a 4-amino-1,2,4-triazole-3-thiol. nih.govnepjol.info Another robust method involves reacting the acid hydrazide with an isothiocyanate to produce a thiosemicarbazide derivative, which is then cyclized under basic conditions to afford a 1,2,4-triazole-3-thione. nih.gov

One of the most powerful applications of arylhydrazines is in the Fischer indole (B1671886) synthesis, a classic reaction that forms an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgthermofisher.comnih.gov this compound is an excellent substrate for this reaction. When reacted with a ketone (e.g., acetone, cyclohexanone), it undergoes a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to produce a 7-bromo-4-methyl-substituted indole. nih.govyoutube.com The regiochemistry is predictable: the methyl group at the meta-position directs the indole substituent to the 4-position, while the ortho-bromo group ends up at the 7-position. This provides a direct and efficient route to a highly functionalized indole core, which is prevalent in many natural products and pharmaceuticals.

The synthesis of other fused systems like pyrazolo[1,5-a]pyridines can also be envisioned. These structures are often prepared via the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes. acs.org An N-aminopyridine precursor can be condensed with a ketone to form the ylide, a strategy where a hydrazine derivative could potentially be employed in a multi-step sequence.

Table 2: Fischer Indole Synthesis with this compound

| Carbonyl Compound | Resulting Indole Product | Catalyst |

|---|---|---|

| Acetone | 7-Bromo-2,4-dimethyl-1H-indole | H₂SO₄, PPA, or ZnCl₂ |

| Cyclohexanone | 12-Bromo-9-methyl-6,7,8,9-tetrahydro-5H-carbazole | H₂SO₄, PPA, or ZnCl₂ |

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The synthesis of any heterocycle from this compound inherently involves the formation of new carbon-heteroatom (C-N) bonds. For example, in pyrazole (B372694) synthesis from a 1,3-diketone, two new C-N bonds are formed to create the heterocyclic ring.

Crucially, the Fischer indole synthesis involves a key intramolecular carbon-carbon bond-forming step. wikipedia.orgnih.gov This occurs via a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement of the intermediate ene-hydrazine, where a new C-C bond is formed between the aromatic ring and the enamine carbon.

Beyond its role in ring formation, the bromine atom on the phenyl ring of this compound is a key facilitator for subsequent bond formations. Once the desired heterocyclic scaffold is constructed, the aryl bromide moiety serves as a versatile handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions. This strategy allows for the late-stage introduction of complexity and is highly valued in medicinal chemistry for generating libraries of compounds.

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This two-stage approach—first forming the heterocycle and then using the bromo-substituent for cross-coupling—dramatically expands the synthetic utility of the initial building block.

Role in the Development of Novel Organic Reactions and Methodologies

This compound is primarily a strategic building block rather than a reagent that defines a new class of reaction. Its contribution to the development of novel methodologies lies in enabling efficient and modular synthetic strategies. The presence of the bromine atom allows for the design of one-pot or tandem reactions where heterocycle formation is immediately followed by a cross-coupling reaction.

For example, a synthetic chemist could devise a one-pot procedure that involves the Fischer indole synthesis using this compound, followed by the in-situ addition of a palladium catalyst and a boronic acid to execute a Suzuki coupling. This would rapidly generate highly complex and diverse indole structures from simple starting materials, representing a significant methodological advancement in terms of efficiency and atom economy.

Furthermore, the Buchwald modification of the Fischer indole synthesis, which involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone, highlights the synergy between classic and modern synthetic methods. wikipedia.org While this compound is typically used in the classical sense, its structure is perfectly suited for such modern catalytic approaches, further cementing its role as a versatile component in the ever-evolving toolkit of organic synthesis.

Q & A

Basic: What are the established synthetic routes and characterization methods for (2-Bromo-5-methylphenyl)hydrazine?

Answer:

The synthesis typically involves condensation of 2-bromo-5-methylbenzaldehyde with hydrazine hydrate under reflux in ethanol, followed by purification via recrystallization. Characterization employs:

- 1H/13C NMR to confirm hydrazine linkage and aromatic protons .

- X-ray crystallography to resolve molecular geometry (e.g., monoclinic P21/n space group) .

- UV-Vis spectroscopy to analyze electronic transitions, particularly π→π* and n→π* .

Advanced: How can computational methods predict the reactivity of this compound in catalytic reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:

- Map reaction pathways , such as cycloreversion barriers in hydrazine-catalyzed metathesis .

- Evaluate HOMO-LUMO energies to predict charge transfer and nucleophilic/electrophilic sites .

- Simulate Natural Bond Orbital (NBO) interactions to assess hyperconjugative stabilization .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of hydrazine derivatives?

Answer:

- 1H NMR : Identifies NH and aromatic protons; integration ratios validate stoichiometry .

- FT-IR : Detects N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and intermolecular interactions (e.g., C–H···O) .

Advanced: What catalytic systems optimize the decomposition of hydrazine derivatives for hydrogen production?

Answer:

- Transition metal catalysts (e.g., Ni, Pt) enhance hydrazine decomposition kinetics by lowering activation barriers .

- Hydrous hydrazine (HH) is preferred over anhydrous forms due to stability and safer handling, with catalysts tailored for N–N bond cleavage .

- Kinetic studies use Arrhenius plots to compare turnover frequencies (TOFs) across catalyst compositions .

Advanced: How can discrepancies between computational predictions and experimental results in hydrazine reactivity be resolved?

Answer:

- Energy profile refinement : Adjust DFT functionals (e.g., hybrid vs. meta-GGA) to better match experimental activation energies .

- Solvent effects : Include implicit solvation models (e.g., PCM) in simulations to account for solvent polarity .

- Substrate scope validation : Test computational predictions against diverse substrates (e.g., norbornenes vs. aromatic hydrazines) .

Advanced: What molecular docking approaches assess the biological activity of this compound?

Answer:

- AutoDock/ArgusLab : Dock the compound into active sites (e.g., S. aureus PDB:4ALI) to calculate binding affinities (ΔG) .

- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding with DNA’s 1BNA minor groove) .

- Lipophilicity (log P) : Correlate with membrane permeability and bioavailability .

Advanced: How do intermolecular interactions stabilize the crystal structure of this compound?

Answer:

- Hirshfeld surface analysis : Quantify contributions from C–H···O/N/Br interactions and π-stacking .

- 3D energy frameworks : Visualize dispersion-dominated stabilization (e.g., C–H···π) .

- Thermogravimetric analysis (TGA) : Measure thermal stability linked to packing efficiency .

Advanced: How are reaction conditions optimized for hydrazine-mediated catalytic processes?

Answer:

- Cycloaddition/cycloreversion optimization : Screen solvents (e.g., DMF vs. THF) and temperatures to maximize yields .

- Substrate scope studies : Vary substituents (e.g., electron-withdrawing vs. donating groups) to assess steric/electronic effects .

- Catalyst loading : Balance turnover number (TON) and cost (e.g., [2.2.2]-hydrazine catalysts vs. [2.2.1]) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Explosivity mitigation : Avoid high-pressure storage; use inert atmospheres (N₂/Ar) during synthesis .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats and chemical goggles .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of hydrazine vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.